molecular formula C11H22N2O2 B8582937 CARBAMIC ACID, N-[(1S)-1-(3R)-3-PYRROLIDINYLETHYL]-, 1,1-DIMETHYLETHYL ESTER CAS No. 107258-92-4

CARBAMIC ACID, N-[(1S)-1-(3R)-3-PYRROLIDINYLETHYL]-, 1,1-DIMETHYLETHYL ESTER

Cat. No.: B8582937
CAS No.: 107258-92-4
M. Wt: 214.30 g/mol
InChI Key: HJUZGKGDCUOVML-DTWKUNHWSA-N
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Description

Carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a tert-butyl ester group. It is primarily used in research and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester typically involves the reaction of N-[(1S)-1-(3R)-3-pyrrolidinylethyl]amine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, typically around 0°C to 5°C, to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions precisely. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors in biological systems, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

    Carbamic acid, N-[(1S)-1-(3R)-3-pyrrolidinylethyl]-, 1,1-dimethylethyl ester: can be compared with other carbamates, such as:

Uniqueness: The presence of the tert-butyl ester group in this compound imparts unique steric and electronic properties, making it distinct from other carbamates. This structural feature can influence its reactivity, stability, and interaction with biological targets .

Properties

CAS No.

107258-92-4

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1

InChI Key

HJUZGKGDCUOVML-DTWKUNHWSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CCNC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1CCNC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

640 mg of 1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminoethyl)pyrrolidine isomer (P-2A) and 300 mg of 5% Pd-C (50% wet) were added to 20 ml of ethanol and catalytic reduction was carried out at room temperature under 3 atm. for 3 h. Then, the catalyst was filtered off and ethanol was distilled off to obtain 390 mg of the desired compound (P-3A) in the form of a colorless, viscous oil.
Name
1-benzyloxycarbonyl-3-(1-tert-butoxycarbonylaminoethyl)pyrrolidine
Quantity
640 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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